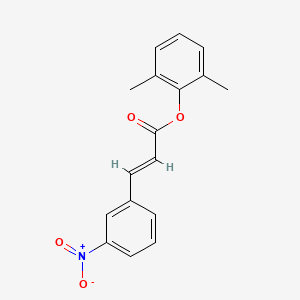

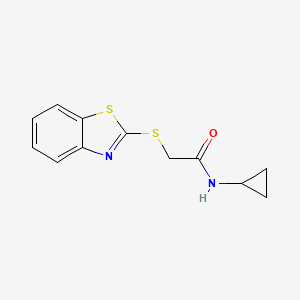

![molecular formula C20H25N5O2 B5537889 (1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537889.png)

(1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related bicyclic and tricyclic compounds often involves multi-step processes, including cyclization reactions, functional group transformations, and stereochemical considerations. For example, compounds with the diazabicyclo[3.3.1]nonanone skeleton have been prepared through sequences involving key steps like Dieckmann cyclization, ring expansion, and rearrangement reactions to form tricyclic heterocycles (Kracht et al., 2009), (Tanaka et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds in the diazabicyclo[3.3.1]nonanone family features a complex bicyclic or tricyclic framework, with single-crystal X-ray diffraction data revealing significant details about their stereochemistry and conformation. These structures often exhibit chair or boat conformations, with variations in substituent positions influencing overall molecular geometry (Weber et al., 2001).

Chemical Reactions and Properties

Compounds with similar structures engage in a variety of chemical reactions, including cycloaddition, rearrangement, and condensation reactions. For instance, the [3+2]-cycloaddition reaction followed by ring-expansion rearrangement is used to synthesize tricyclic heterocycles with diazepine and triazole rings, indicating a versatile reactivity profile that allows for the construction of complex molecular architectures (Beilstein Journal of Organic Chemistry, 2018).

科学的研究の応用

Synthesis and Receptor Ligands

The compound falls within a class of bicyclic σ receptor ligands explored for their cytotoxic activity against human tumor cell lines. In a study, stereoisomeric alcohols and methyl ethers derived from similar bicyclic structures showed high σ1 receptor affinity and exhibited significant cell growth inhibition in lung cancer cell lines, suggesting a potential for cancer therapy research (Geiger et al., 2007).

Conformational Studies

Conformational analysis of diazabicyclanones and diazabicyclanols, including compounds with similar bicyclic structures, has been conducted to understand their structural and conformational behavior. These studies, which utilize spectroscopic techniques and X-ray diffraction, help in understanding the physicochemical properties that may influence their biological activity (Gálvez et al., 1985).

Polymerization Catalysts

Certain diazabicyclo compounds act as effective organocatalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone, which are crucial for synthesizing biodegradable plastics. These catalysts are of interest for developing environmentally friendly polymer materials (Lohmeijer et al., 2006).

Development of Antitumor Agents

The structural framework similar to the specified compound has been utilized in the development of novel antitumor agents. For example, imidazotetrazines synthesized through reactions involving related structures have shown broad-spectrum antitumor activity, highlighting the potential of these compounds in drug development (Stevens et al., 1984).

Synthesis of Nitrogen-Containing Compounds

Diazabicyclo compounds are also intermediates in the synthesis of complex nitrogen-containing molecules, which are of interest for their potential biological activities. The transformation of these structures into novel heterocyclic compounds can lead to the discovery of new drugs and materials (Minasyan et al., 1994).

作用機序

将来の方向性

特性

IUPAC Name |

(1S,5R)-6-benzyl-3-[4-(1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c26-19(7-4-10-24-15-21-14-22-24)23-12-17-8-9-18(13-23)25(20(17)27)11-16-5-2-1-3-6-16/h1-3,5-6,14-15,17-18H,4,7-13H2/t17-,18+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXUKDNOCURWJK-ZWKOTPCHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1C(=O)N2CC3=CC=CC=C3)C(=O)CCCN4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CC=CC=C3)C(=O)CCCN4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

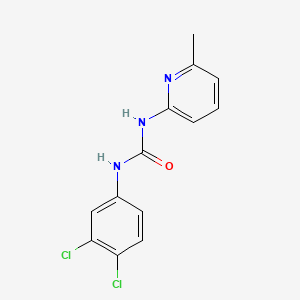

![N-benzylidene-3-[(4-bromobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5537821.png)

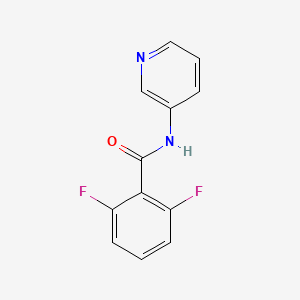

![1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5537826.png)

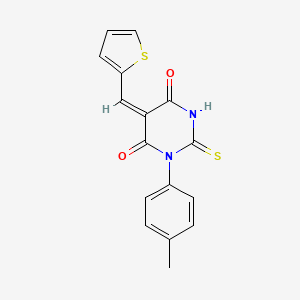

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5537841.png)

![4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5537860.png)

![7-methoxy-5-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-1,3-benzoxathiol-2-one](/img/structure/B5537870.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)

![5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazoline]](/img/structure/B5537906.png)

![N-[4-(4-morpholinyl)phenyl]-N'-phenylurea](/img/structure/B5537910.png)